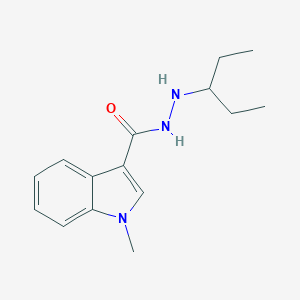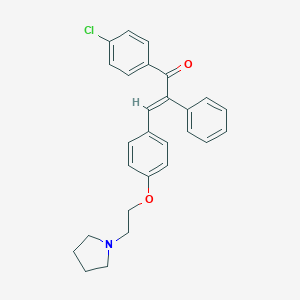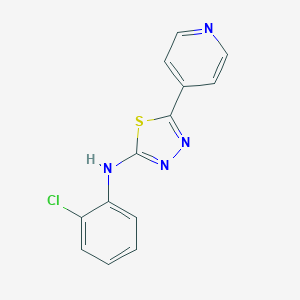
N'-(1-ethylpropyl)-1-methyl-1H-indole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(1-ethylpropyl)-1-methyl-1H-indole-3-carbohydrazide, also known as EMICAR, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. EMICAR is a hydrazide derivative of indole, and its unique structure makes it a promising candidate for research in various fields.
Mécanisme D'action
The mechanism of action of N'-(1-ethylpropyl)-1-methyl-1H-indole-3-carbohydrazide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N'-(1-ethylpropyl)-1-methyl-1H-indole-3-carbohydrazide has been found to have a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. It has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(1-ethylpropyl)-1-methyl-1H-indole-3-carbohydrazide has several advantages for use in lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, its limitations include its low solubility in water, which may make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on N'-(1-ethylpropyl)-1-methyl-1H-indole-3-carbohydrazide, including further studies on its mechanism of action and its potential applications in treating various diseases. Additional research is also needed to determine the optimal dosage and administration methods for N'-(1-ethylpropyl)-1-methyl-1H-indole-3-carbohydrazide in order to maximize its therapeutic potential.
Méthodes De Synthèse
N'-(1-ethylpropyl)-1-methyl-1H-indole-3-carbohydrazide can be synthesized by reacting 1-methylindole-3-carboxylic acid with ethyl propyl hydrazine in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The resulting product is then purified by column chromatography to obtain pure N'-(1-ethylpropyl)-1-methyl-1H-indole-3-carbohydrazide.
Applications De Recherche Scientifique
N'-(1-ethylpropyl)-1-methyl-1H-indole-3-carbohydrazide has been studied extensively in the field of medicinal chemistry due to its potential use as a drug candidate. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. N'-(1-ethylpropyl)-1-methyl-1H-indole-3-carbohydrazide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Nom du produit |
N'-(1-ethylpropyl)-1-methyl-1H-indole-3-carbohydrazide |
|---|---|
Formule moléculaire |
C15H21N3O |
Poids moléculaire |
259.35 g/mol |
Nom IUPAC |
1-methyl-N//'-pentan-3-ylindole-3-carbohydrazide |
InChI |
InChI=1S/C15H21N3O/c1-4-11(5-2)16-17-15(19)13-10-18(3)14-9-7-6-8-12(13)14/h6-11,16H,4-5H2,1-3H3,(H,17,19) |
Clé InChI |
TYGKZQAIUIQJIX-UHFFFAOYSA-N |
SMILES |
CCC(CC)NNC(=O)C1=CN(C2=CC=CC=C21)C |
SMILES canonique |
CCC(CC)NNC(=O)C1=CN(C2=CC=CC=C21)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![N-[5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-yl]-4-methoxybenzamide](/img/structure/B231249.png)

